
4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one
Übersicht
Beschreibung
4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one, also known as TFMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This leads to a decrease in the activity of downstream signaling pathways that are regulated by CK2, resulting in various cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one is its specificity for CK2 inhibition, which allows for selective targeting of this enzyme without affecting other cellular processes. However, its effectiveness may be limited by its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one research, including the development of more potent and selective CK2 inhibitors, the investigation of its therapeutic potential in various diseases, and the exploration of its effects on other cellular processes. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-morpholino-3-(1-pyrrolidinyl)-2-buten-1-one has been widely used in scientific research for its ability to selectively inhibit the activity of a specific type of protein kinase, called protein kinase CK2. This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by this compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-4,4,4-trifluoro-1-morpholin-4-yl-3-pyrrolidin-1-ylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O2/c13-12(14,15)10(16-3-1-2-4-16)9-11(18)17-5-7-19-8-6-17/h9H,1-8H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMAOKUOPYIKOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=CC(=O)N2CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C(=C/C(=O)N2CCOCC2)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3128173.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3128197.png)
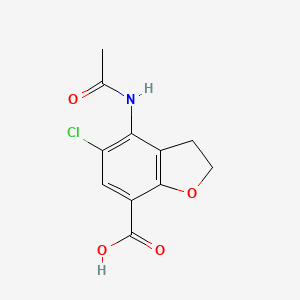
![N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide](/img/structure/B3128207.png)
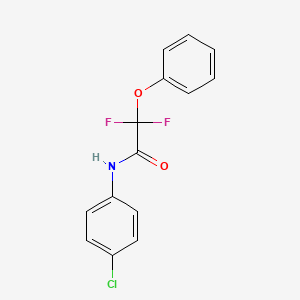
![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128228.png)
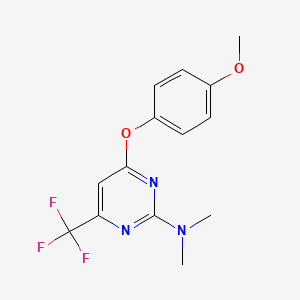
![N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128240.png)
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3128242.png)
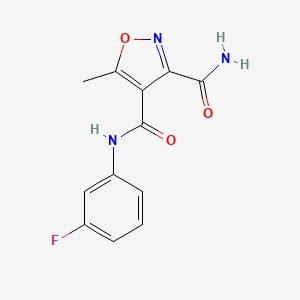
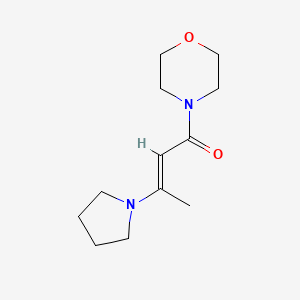
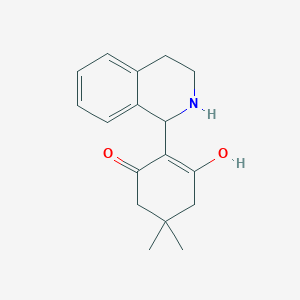
![methyl 1-methyl-2-({2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-1H-imidazole-5-carboxylate](/img/structure/B3128261.png)